molecular formula C17H15NO3 B6378866 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol CAS No. 1261898-30-9

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol

Cat. No.: B6378866
CAS No.: 1261898-30-9
M. Wt: 281.30 g/mol
InChI Key: GFKRHLGEPRTXOJ-UHFFFAOYSA-N
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Description

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol is a complex organic compound characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a formylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol typically involves multiple steps, starting with the preparation of the cyclopropylaminocarbonyl intermediate. This intermediate is then reacted with a phenylboronic acid derivative under Suzuki-Miyaura coupling conditions to form the desired product. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylaminocarbonyl group may form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. Additionally, the formyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both the cyclopropylaminocarbonyl and formylphenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-cyclopropyl-3-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-10-13-5-2-6-15(16(13)20)11-3-1-4-12(9-11)17(21)18-14-7-8-14/h1-6,9-10,14,20H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRHLGEPRTXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685332
Record name N-Cyclopropyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-30-9
Record name N-Cyclopropyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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